molecular formula C8H10N4O B12907647 6-Amino-2-oxo-1-propyl-1,2-dihydropyrimidine-5-carbonitrile CAS No. 5395-48-2

6-Amino-2-oxo-1-propyl-1,2-dihydropyrimidine-5-carbonitrile

Cat. No.: B12907647
CAS No.: 5395-48-2
M. Wt: 178.19 g/mol
InChI Key: RSEJGMNLDSFQJO-UHFFFAOYSA-N
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Description

4-Imino-2-oxo-3-propyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the class of tetrahydropyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Imino-2-oxo-3-propyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can be achieved through a multicomponent reaction involving urea, an aldehyde, and a β-ketoesterThe reaction is carried out by heating the reactants in a solvent like ethanol or acetic acid .

Industrial Production Methods

For industrial-scale production, microwave-assisted synthesis has been explored to enhance the reaction efficiency and yield. This method involves the use of microwave irradiation to accelerate the reaction, reducing the reaction time and energy consumption. The microwave-assisted Biginelli reaction has been shown to produce high yields of 4-Imino-2-oxo-3-propyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile under mild conditions .

Chemical Reactions Analysis

Types of Reactions

4-Imino-2-oxo-3-propyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include various substituted tetrahydropyrimidines, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Imino-2-oxo-3-propyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with various molecular targets. In medicinal applications, the compound can inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile: This compound is structurally similar but contains a thioxo group instead of an imino group.

    2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile: This compound lacks the imino group and has different chemical properties.

Uniqueness

4-Imino-2-oxo-3-propyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is unique due to its imino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable scaffold for the development of new bioactive compounds .

Properties

CAS No.

5395-48-2

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

6-amino-2-oxo-1-propylpyrimidine-5-carbonitrile

InChI

InChI=1S/C8H10N4O/c1-2-3-12-7(10)6(4-9)5-11-8(12)13/h5H,2-3,10H2,1H3

InChI Key

RSEJGMNLDSFQJO-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C=NC1=O)C#N)N

Origin of Product

United States

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